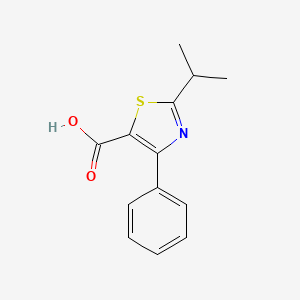

2-Isopropyl-4-phenylthiazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2S |

|---|---|

Molecular Weight |

247.31 g/mol |

IUPAC Name |

4-phenyl-2-propan-2-yl-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C13H13NO2S/c1-8(2)12-14-10(11(17-12)13(15)16)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16) |

InChI Key |

MKBXNIHFLKQQOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=C(S1)C(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation and Cyclization

Step 1: Formation of Substituted Thiobenzamide

A substituted hydroxybenzaldehyde (e.g., 3-bromo-4-hydroxybenzaldehyde) is reacted with hydroxylamine hydrochloride and sodium formate in refluxing formic acid to yield the corresponding hydroxybenzonitrile intermediate.

Step 2: Thiobenzamide Formation

The hydroxybenzonitrile is treated with thioacetamide under controlled heating (50–55°C) to form the thiobenzamide derivative.

Step 3: Cyclization to Thiazole

Cyclization is achieved by reacting the thiobenzamide with ethyl-2-chloroacetoacetate under reflux conditions (typically 5 hours), yielding the ethyl ester of 2-(substituted phenyl)-4-methylthiazole-5-carboxylate.

Alkylation to Introduce Isopropyl Group

The hydroxy group on the phenyl ring is alkylated using isobutyl bromide in the presence of potassium carbonate and a polar aprotic solvent such as dimethylformamide (DMF) at 80–85°C for 5–6 hours.

The reaction mixture is then quenched with water, filtered, and the product is extracted and purified by solvent washing and drying.

Cyanation to Introduce Nitrile Group (Optional Intermediate)

The alkylated thiazole ester is subjected to cyanation using cuprous cyanide and cuprous iodide at elevated temperatures (130–135°C) for extended periods (up to 16 hours).

The reaction is carefully quenched and extracted, followed by recrystallization (e.g., with n-butanol) to obtain high-purity cyanated intermediates.

Hydrolysis to Carboxylic Acid

- The ester group at the 5-position is hydrolyzed under acidic or basic conditions to yield the target 2-isopropyl-4-phenylthiazole-5-carboxylic acid.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|---|

| Hydroxybenzaldehyde to nitrile | Hydroxylamine HCl, sodium formate, formic acid reflux | 105–110 | 5 hours | ~90 | >98% | Reflux in formic acid |

| Thiobenzamide formation | Thioacetamide, isopropyl alcoholic HCl | 50–55 | 2 hours | High | Not specified | Mild heating |

| Cyclization | Ethyl-2-chloroacetoacetate, isopropyl alcohol reflux | Reflux (~80) | 5 hours | High | Not specified | Reflux conditions |

| Alkylation | Isobutyl bromide, K2CO3, DMF | 80–85 | 5–6 hours | 73.2 | 98% | Polar aprotic solvent, base catalyzed |

| Cyanation | Cuprous cyanide, cuprous iodide, DMF | 130–135 | 16 hours | 90 | 98.4% | High temperature, long reaction time |

| Hydrochloride salt formation | Concentrated HCl, acetone | 30–50 | 30 min to 1 h | 61.5 | 99.5% | Improves purity and stability |

Purification Techniques

Filtration and Washing: After each reaction step, the crude product is filtered and washed with water or suitable solvents to remove inorganic salts and impurities.

Solvent Extraction: Organic layers are separated using solvents like ethyl acetate, followed by washing with water and drying over sodium sulfate.

Recrystallization: Final products, especially cyanated intermediates and hydrochloride salts, are recrystallized from solvents such as n-butanol or acetone to achieve high purity (>99%).

Avoidance of Column Chromatography: The improved processes emphasize avoiding column chromatography to enhance scalability and reduce cost.

Advantages of the Improved Preparation Method

Avoidance of Highly Toxic Reagents: The process avoids the use of potassium cyanide, replacing it with safer cyanation agents like cuprous cyanide.

Improved Yields and Purity: The method achieves high yields (up to 90%) and purity (>99%) suitable for pharmaceutical applications.

Scalability: The process is designed to be scalable with fewer purification steps and safer reagents.

Process Economy: Reduction in reaction steps and elimination of chromatography improve overall process economy.

Summary Table of Key Intermediates and Final Product

| Compound | Description | Yield (%) | Purity (HPLC) | Melting Point (°C) | Key Reaction Step |

|---|---|---|---|---|---|

| 3-Bromo-4-hydroxybenzonitrile | Nitrile intermediate | ~90 | >98% | Not specified | Hydroxylamine reaction |

| 3-Bromo-4-hydroxy-thiobenzamide | Thioamide intermediate | High | Not specified | Not specified | Thioacetamide treatment |

| 2-(3-Bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester | Cyclized thiazole ester | High | Not specified | Not specified | Cyclization with ethyl-2-chloroacetoacetate |

| 2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester | Alkylated intermediate | 73.2 | 98% | 108–109 | Alkylation with isobutyl bromide |

| Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate hydrochloride | Cyanated and purified final intermediate | 90 | 98.4% | 204–210 | Cyanation and salt formation |

| This compound | Target compound after hydrolysis | Variable | >99% | Not specified | Hydrolysis of ester |

Research Findings and Notes

The use of dimethylformamide (DMF) as a solvent in alkylation and cyanation steps is critical for solubility and reaction efficiency.

The temperature control during cyanation (130–135°C) and alkylation (80–85°C) is essential to avoid side reactions and ensure high yield.

Formation of the hydrochloride salt improves the solid-state properties, stability, and purity of the final product, facilitating downstream pharmaceutical synthesis.

The process avoids runaway reactions and hazardous reagents, making it safer for scale-up.

The synthetic route is adaptable for preparing analogs by varying the alkylation or aromatic substitution steps.

This comprehensive preparation method for this compound is based on improved, safer, and scalable synthetic protocols that yield high-purity products suitable for pharmaceutical applications. The detailed reaction conditions, purification steps, and yields provide a robust framework for industrial synthesis.

Scientific Research Applications

Anticancer Activity

Research has shown that thiazole derivatives, including 2-isopropyl-4-phenylthiazole-5-carboxylic acid, exhibit promising anticancer properties. For instance, studies have indicated that thiazole compounds can selectively target cancer cell lines such as glioblastoma and melanoma. The presence of specific substituents on the thiazole ring enhances their cytotoxicity against these cells, making them candidates for further development as anticancer agents .

Inhibition of Enzymatic Activity

The compound has been identified as a potential inhibitor of key enzymes involved in cancer progression. For example, it has been reported to inhibit the activity of apurinic/apyrimidinic endonuclease 1 (APE1), which plays a crucial role in DNA repair mechanisms within cancer cells. By inhibiting APE1, this compound may enhance the efficacy of chemotherapeutic agents like temozolomide .

Pesticidal Properties

Thiazole derivatives have been explored for their pesticidal activities. The unique structure of this compound allows it to interact with biological systems in pests, potentially leading to its use as a novel pesticide. Studies suggest that compounds with thiazole rings can disrupt metabolic processes in insects, making them effective in pest management strategies .

Tool for Studying Cellular Processes

Due to its ability to modulate enzyme activity, this compound serves as a valuable tool in biochemical research. It can be utilized to study the role of specific enzymes in cellular processes, particularly those related to DNA damage and repair mechanisms. This application is critical for understanding cancer biology and developing new therapeutic strategies .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer activity through selective targeting of cancer cell lines; inhibition of APE1 enzyme |

| Agricultural Science | Potential use as a pesticide due to metabolic disruption in pests |

| Biochemical Research | Tool for studying enzyme activity related to DNA repair and cancer biology |

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazoles showed significant cytotoxic effects on glioblastoma cells when tested in vitro. The study highlighted that modifications to the thiazole ring could enhance potency, indicating the importance of structural variations in developing effective anticancer agents .

Case Study 2: Enzyme Inhibition

Research conducted by Madhusudan et al. explored the inhibitory effects of various thiazole compounds on APE1 activity. The findings suggested that specific structural features of this compound could lead to improved inhibition rates compared to other known inhibitors, paving the way for its use in combination therapies for cancer treatment .

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-phenylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing binding affinity. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-isopropyl-4-phenylthiazole-5-carboxylic acid can be contrasted with related heterocyclic compounds, such as pyrazole and thiazole derivatives. Below is a detailed comparison based on available evidence:

Structural Analogues

Stability and Reactivity

- The thiazole ring’s sulfur atom increases resistance to oxidative degradation compared to pyrazoles. Conversely, pyrazole derivatives with electron-withdrawing groups (e.g., carboxylic acid) show higher thermal stability .

Biological Activity

2-Isopropyl-4-phenylthiazole-5-carboxylic acid (IPTCA) is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and enzyme inhibitors. The following sections provide a detailed overview of IPTCA's biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H13N1O2S |

| Molecular Weight | 233.30 g/mol |

| CAS Number | 213971-34-7 |

| IUPAC Name | This compound |

The biological activity of IPTCA is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. Specifically, IPTCA has been studied for its role as an inhibitor of lactate dehydrogenase A (LDH-A), a key enzyme in the glycolytic pathway that is often upregulated in cancer cells.

Key Findings:

- LDH-A Inhibition : IPTCA exhibits an IC50 of approximately 23.3 μM against HeLa cells, indicating its potential as an anticancer agent by disrupting metabolic pathways essential for tumor growth .

- Cytotoxicity : Studies have shown that IPTCA can induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways .

Structure-Activity Relationships (SAR)

Research into the SAR of IPTCA has revealed that modifications to the thiazole ring and phenyl substituents can significantly influence its biological activity.

Notable Observations:

- Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity, while bulky groups can hinder interaction with target enzymes .

- Thiazole Ring Importance : The thiazole moiety is critical for its anticancer properties, as alterations to this structure often result in diminished activity .

Case Studies

- Anticancer Activity : In vitro studies demonstrated that IPTCA effectively inhibited the proliferation of human glioblastoma cells, with significant reductions in cell viability observed at concentrations above 10 μM .

- Enzyme Inhibition : IPTCA was shown to inhibit human neutrophil elastase, which plays a role in inflammatory processes and cancer progression. This inhibition suggests potential therapeutic applications beyond oncology .

Comparative Analysis

A comparison of IPTCA with similar thiazole derivatives highlights its unique efficacy:

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 23.3 | LDH-A (HeLa cells) |

| Thiazole derivative A | 30 | LDH-A |

| Thiazole derivative B | 15 | Neutrophil elastase |

Q & A

Q. What are the standard synthetic routes for 2-isopropyl-4-phenylthiazole-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing a mixture of substituted thioamides or thioureas with α-haloketones or α-haloacids in acetic acid. For example, a derivative synthesis (Scheme 2 in ) uses 3-formyl-1H-indole-2-carboxylic acid and 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate under reflux (3–5 h), followed by recrystallization . Adjusting substituents (e.g., isopropyl and phenyl groups) in the starting materials can yield the target compound. Purification often involves column chromatography or recrystallization from polar solvents like acetic acid .

Q. Which analytical techniques are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and structural integrity .

- High-performance liquid chromatography (HPLC) for purity assessment (>95% is typical for research-grade material) .

- Mass spectrometry (LC-MS or HRMS) to verify molecular weight (theoretical MW: 263.3 g/mol) .

- FTIR to identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, thiazole ring vibrations) .

Q. What are the solubility and stability considerations for this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. Stability tests indicate sensitivity to prolonged light exposure; store at –20°C in amber vials under inert atmosphere . For aqueous solutions, adjust pH to neutrality to prevent carboxylic acid degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

Yield optimization strategies include:

- Catalyst screening : Replace sodium acetate with stronger bases (e.g., K₂CO₃) to accelerate cyclization .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .

- Solvent optimization : Use toluene/ethanol mixtures to improve intermediate solubility and reduce byproducts .

- In-line monitoring : Employ HPLC or FTIR to track reaction progress and terminate at peak product concentration .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts)?

Contradictions often arise from tautomerism or impurities:

- Tautomer analysis : Thiazole rings exhibit keto-enol tautomerism; use 2D NMR (COSY, HSQC) to confirm dominant forms .

- Impurity profiling : Compare LC-MS data with synthetic intermediates (e.g., unreacted α-haloketones) .

- Computational validation : Perform DFT calculations to predict NMR shifts and compare with experimental data .

Q. What in vitro assays are suitable for probing its biological activity?

Based on structural analogs ( ), potential targets include:

- Enzyme inhibition : Screen against cyclooxygenase (COX) or kinases using fluorometric assays .

- Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values) .

- Cellular uptake : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to assess permeability .

Q. How can computational methods guide derivatization for enhanced activity?

- Docking studies : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina to prioritize substituents .

- QSAR modeling : Correlate electronic parameters (Hammett σ) of substituents with bioactivity data to design potent analogs .

- ADMET prediction : Use SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.